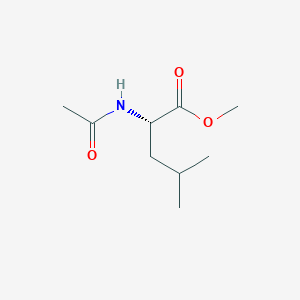

Methyl N-acetyl-L-leucinate

Beschreibung

Contextualizing Methyl N-acetyl-L-leucinate within Amino Acid Derivatives

This compound is a derivative of the essential amino acid L-leucine. It belongs to a class of compounds known as N-acyl-L-alpha-amino acids, which are characterized by the attachment of an acyl group to the nitrogen atom of the amino acid. nih.govhmdb.ca Specifically, this compound is formed through the N-acetylation of L-leucine, where an acetyl group (-COCH₃) is added to the amino group, and the subsequent esterification of the carboxyl group with a methyl group. creative-proteomics.comchemspider.com This modification of the parent amino acid, L-leucine, alters its physicochemical properties. biorxiv.org

The process of N-acetylation is a widespread biochemical reaction in nature, catalyzed by N-terminal acetyltransferases (NATs). wikipedia.orgwikipedia.org This modification can influence a protein's stability, localization, and function within a cell. creative-proteomics.complos.org While L-leucine is a zwitterion at physiological pH, N-acetylation neutralizes the positive charge of the amino group, and the esterification of the carboxyl group removes the negative charge, resulting in a more lipophilic molecule. biorxiv.orgcreative-proteomics.com This alteration in chemical properties is a key area of investigation in biochemical research.

The structural difference between L-leucine and this compound is fundamental to their distinct roles in research. L-leucine is a building block of proteins and plays a crucial role in protein synthesis and metabolic regulation. chemicalbook.com In contrast, this compound, as a modified form, is primarily studied for its potential as a research tool and in the development of new chemical entities. solubilityofthings.comorgsyn.org

Below is an interactive data table summarizing the key chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | Methyl N-acetyl-L-phenylalanyl-L-leucinate | chemspider.com |

| Molecular Formula | C18H26N2O4 | chemspider.com |

| Molecular Weight | 173.21 g/mol | chemicalbook.com |

| CAS Number | 1188-21-2 (for N-Acetyl-L-leucine) | chemicalbook.com |

Note: Data for this compound is limited; some properties are listed for the closely related N-Acetyl-L-leucine.

Historical Perspectives and Evolution of Research on Acetylated Leucine Derivatives

The study of acetylated amino acids dates back to the early 20th century. The first synthesis of N-acetyl-DL-leucine, the racemic mixture, was reported in 1901 by Emil Fischer. google.com However, for many decades, research into acetylated leucine derivatives remained relatively limited. A significant development occurred in 1957 with the discovery of the effects of N-acetyl-DL-leucine on vertigo. google.comoup.com This discovery spurred further investigation into the biological activities of acetylated leucine.

In the latter half of the 20th century and into the 21st, advancements in analytical techniques allowed for a deeper understanding of the roles of N-acetylation in biological systems. spandidos-publications.com It became evident that N-terminal acetylation is a common protein modification in eukaryotes, affecting a vast number of proteins. wikipedia.orgcreative-proteomics.com This realization broadened the scope of research to include the investigation of individual N-acetylated amino acids and their derivatives as distinct chemical entities.

Research has increasingly focused on the specific enantiomers, N-acetyl-L-leucine and N-acetyl-D-leucine, rather than the racemic mixture. nih.gov Studies have explored how the acetylation of leucine alters its transport across cell membranes, switching its carrier from L-amino acid transporters to organic anion transporters. biorxiv.orgresearchgate.netnih.gov This has significant implications for its bioavailability and cellular uptake. Recent research has also delved into the neuroprotective potential of N-acetyl-L-leucine in the context of certain neurological disorders. nih.govnih.gov The evolution of research on acetylated leucine derivatives showcases a trajectory from basic chemical synthesis to complex investigations of their biochemical mechanisms and potential applications.

Key Research Milestones for Acetylated Leucine Derivatives:

| Year | Milestone | Significance | Source |

| 1901 | First synthesis of N-acetyl-DL-leucine | Foundational discovery in the chemistry of acetylated amino acids. | google.com |

| 1957 | Discovery of N-acetyl-DL-leucine's effect on vertigo | Sparked interest in the biological activity of acetylated leucine. | google.comoup.com |

| 1964 | Discovery of lysine acetylation in histones | Broadened the understanding of protein acetylation's role in gene regulation. | spandidos-publications.com |

| Recent Decades | Focus on enantiomer-specific effects | Research distinguishes between the effects of N-acetyl-L-leucine and N-acetyl-D-leucine. | nih.gov |

| 2020s | Investigation of transporter switching mechanism | Elucidation of how acetylation alters the cellular uptake of leucine. | biorxiv.orgresearchgate.netnih.gov |

Eigenschaften

IUPAC Name |

methyl (2S)-2-acetamido-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6(2)5-8(9(12)13-4)10-7(3)11/h6,8H,5H2,1-4H3,(H,10,11)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGAKARAJMXVOZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426213 | |

| Record name | Methyl N-acetyl-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1492-11-1 | |

| Record name | Methyl N-acetyl-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of Methyl N-acetyl-l-leucinate

Stereoselective Synthesis of Methyl N-acetyl-L-leucinate

The stereochemical integrity of this compound is crucial for its biological and chemical applications. Consequently, significant research has focused on developing synthetic routes that yield the desired L-enantiomer with high enantiopurity. These methods can be broadly categorized into enzymatic, chemoenzymatic, and novel chemical pathways.

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases and proteases are the most commonly employed enzymes for the synthesis of N-acetyl-L-leucine esters due to their stereoselectivity and ability to function in non-aqueous media, which can shift the reaction equilibrium towards synthesis over hydrolysis.

Lipase-catalyzed esterification is a prominent method for producing amino acid esters. For instance, lipases such as those from Candida antarctica (immobilized as Novozym® 435) and Rhizomucor miehei have demonstrated efficacy in catalyzing the esterification of N-acetylated amino acids with alcohols like methanol. unimi.it The use of organic solvents is a key factor in driving the synthesis. A study on the lipase-catalyzed synthesis of fatty acid methyl esters (FAME) highlighted the potential of using enzymes like liquid lipase from Thermomyces lanuginosus for transesterification, a principle that can be applied to the synthesis of this compound. nih.gov

Proteases, such as Alcalase from Bacillus licheniformis, are also utilized. While often employed for the selective hydrolysis of racemic N-acetyl amino acid esters to resolve enantiomers, the reverse reaction (esterification) is also feasible under controlled conditions. researchgate.net For example, Alcalase selectively catalyzes the hydrolysis of D,L-amino acid methyl esters to yield L-amino acids and the unreacted D-amino acid ester, demonstrating its L-selectivity which is fundamental for stereospecific synthesis. researchgate.net

Table 1: Enzymes in the Synthesis of N-acetyl-L-leucine Esters

| Enzyme | Source Organism | Reaction Type | Key Findings |

|---|---|---|---|

| Lipase (Novozym® 435) | Candida antarctica | Esterification | Effective for the synthesis of N-acyl amino acid esters in organic media. unimi.it |

| Lipase | Thermomyces lanuginosus | Transesterification | Demonstrates potential for methyl ester synthesis. nih.gov |

| Alcalase (Protease) | Bacillus licheniformis | Hydrolysis/Esterification | Shows high enantioselectivity for L-amino acid esters. researchgate.net |

Chemoenzymatic strategies combine the advantages of chemical synthesis and enzymatic catalysis to achieve high yields and enantiopurity. A common approach involves the chemical synthesis of a racemic or enantiomerically enriched precursor, followed by an enzymatic resolution step.

One notable application involves the use of N-acetyl-L-leucine as a chiral resolving agent in the synthesis of other molecules, such as the drug Apremilast. In this process, N-acetyl-L-leucine is used to resolve a racemic β-aminosulfone, leading to the desired (S)-enantiomer with high enantiomeric excess (ee). scielo.br This highlights the value of enantiomerically pure N-acetyl-L-leucine, which can be subsequently esterified to its methyl ester.

Another strategy is the chemoenzymatic synthesis of isotopically labeled L-leucine, where N-acetylation is a key step. researchgate.net This process underscores the integration of chemical modifications with enzymatic steps to produce highly specific molecules. Furthermore, a patented chemo-enzymatic method for synthesizing C-terminal thioesters of N-protected amino acids utilizes hydrolytic enzymes like Alcalase. google.com This process can be adapted for the synthesis of methyl esters by using methanol as a nucleophile instead of a thiol.

Kinetic resolution using enzymes is a powerful chemoenzymatic tool. For instance, a racemic mixture of N-acetyl-leucine methyl ester can be subjected to enantioselective hydrolysis by a lipase or protease. The enzyme will selectively hydrolyze one enantiomer (typically the L-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the D-ester) unreacted. The separated products can then be processed to obtain the pure L- or D-enantiomer.

Recent advancements in chemical synthesis have led to more efficient and scalable methods for producing this compound. These pathways often focus on improving reaction conditions, minimizing side products, and enabling continuous manufacturing processes.

A significant development is the use of continuous-flow systems for the acetylation of leucine. A patented process describes the continuous-flow acetylation of a base addition salt of leucine with acetic anhydride, which can be a more efficient and controlled method compared to batch processing. google.com The resulting N-acetyl-L-leucine can then be esterified to its methyl ester.

The classical approach to synthesizing this compound involves a two-step process: N-acetylation of L-leucine followed by esterification. N-acetylation is typically achieved by reacting L-leucine with acetic anhydride, often in an aqueous alkaline solution or in glacial acetic acid. nih.govgoogle.com Subsequent esterification of the N-acetyl-L-leucine with methanol is commonly carried out using acid catalysis (e.g., with HCl or H₂SO₄) or by using coupling agents. A documented procedure involves the N-acetylation of amino acids followed by methylation of the C-terminus to prepare N-acetyl amino acid methyl esters. hepvs.ch

Table 2: Comparison of Synthetic Pathways to this compound

| Synthetic Pathway | Key Reagents/Steps | Advantages | Disadvantages |

|---|---|---|---|

| Enzymatic | Lipase/Protease, Methanol, Organic Solvent | High stereoselectivity, Mild conditions, Environmentally friendly | Can be slower, Enzyme cost and stability |

| Chemoenzymatic | Chemical synthesis of precursor, Enzymatic resolution | High enantiopurity, Versatile | Multiple steps, Potential for yield loss |

| Chemical | L-leucine, Acetic anhydride, Methanol, Acid catalyst | Scalable, Well-established | Use of harsh reagents, Potential for racemization |

| Novel Chemical | Continuous-flow reactor | Improved efficiency and control, Safer | Requires specialized equipment |

Chemoenzymatic Strategies for Enhanced Enantiopurity

Functional Group Interconversions and Modifications

This compound serves as a versatile intermediate for the synthesis of more complex molecules, such as peptides and other derivatives. This requires selective modification of its functional groups, namely the methyl ester and the acetylated amine.

The selective hydrolysis, or saponification, of the methyl ester group of this compound to yield N-acetyl-L-leucine is a fundamental transformation. This reaction is typically carried out under basic conditions, for example, using an aqueous solution of a base like lithium hydroxide or sodium hydroxide. hepvs.ch This process is crucial for subsequent reactions that require a free carboxylic acid, such as peptide coupling.

Enzymatic hydrolysis offers a milder and more selective alternative. Esterases and certain proteases can catalyze the hydrolysis of the methyl ester with high specificity, leaving other functional groups in the molecule intact. google.comgoogle.com A patented process describes the saponification of N-acetyl-L-leucine using an L-aminoacylase, which demonstrates the utility of enzymes for this purpose. google.com The choice of enzyme can be critical to ensure that the N-acetyl group is not also cleaved.

This compound is a valuable building block in peptide synthesis. The N-acetyl group serves as a protecting group for the N-terminus, allowing the carboxylic acid (after hydrolysis of the methyl ester) to be coupled with the N-terminus of another amino acid or peptide.

The synthesis of dipeptides, such as N-acetyl-leucyl-L-phenylalanine methyl ester, exemplifies this strategy. hepvs.ch In this case, N-acetyl-L-leucine (obtained from the hydrolysis of its methyl ester) is activated and then reacted with L-phenylalanine methyl ester. Common coupling reagents used in peptide synthesis include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure to enhance efficiency and suppress racemization. acs.org

An established procedure for peptide bond formation involves the use of N-ethyl-5-phenylisoxazolium-3'-sulfonate as a coupling agent to link a carbobenzyloxy-protected amino acid with L-leucine methyl ester. orgsyn.org This demonstrates a classic approach to peptide synthesis where an N-protected amino acid is coupled with an amino acid ester. In the context of this compound, after hydrolysis to N-acetyl-L-leucine, it can act as the N-terminal component in such coupling reactions.

The amidation of the carboxyl group can also be achieved directly to form an amide. For example, reacting N-acetyl-L-leucine with an amine in the presence of a suitable coupling agent can yield the corresponding N-acetyl-L-leucinamide derivative.

Derivatization for Analytical and Mechanistic Studies

The chemical structure of this compound lends itself to various derivatization strategies that are crucial for analytical detection and for elucidating biochemical and metabolic mechanisms. These modifications are designed to enhance properties such as volatility for gas chromatography, ionization efficiency for mass spectrometry, or to introduce labels for tracing the molecule's fate in biological systems.

Derivatization for Chromatographic Analysis

For analytical purposes, particularly in the field of metabolomics, amino acid derivatives are essential for accurate quantification and separation from complex biological matrices. uah.edu The conversion of N-acetyl-L-leucine into its methyl ester, this compound, is a key derivatization step for gas chromatography-mass spectrometry (GC-MS) analysis. This esterification process increases the volatility of the parent compound, which is a prerequisite for GC analysis. researchgate.net

A common method involves methylation using acidified methanol. This procedure, when followed by acetylation, yields N-acetyl methyl ester derivatives like this compound. researchgate.net The conditions for this methylation, such as temperature and duration, are critical for achieving high reaction yields. For instance, a one-hour methylation at 70°C using anhydrous methanol and acetyl chloride has been shown to be effective. researchgate.net Such derivatization not only improves chromatographic separation but also enhances the ability to identify the compound through mass spectrometry. researchgate.net

Another approach for enhancing analytical detection involves derivatization to improve sensitivity in liquid chromatography (LC). Reagents like o-phthalaldehyde (OPA) combined with a chiral thiol, such as N-acetyl-L-cysteine (NAC), are used to create fluorescent diastereomers of amino acids, which can then be separated and quantified. researchgate.net While this method targets the primary amine of leucine, subsequent esterification to the methyl ester would be a final step to create a derivative for specific analytical protocols.

Interactive Data Table: Derivatization Reagents for Leucine Analysis

| Reagent/Method | Purpose | Analytical Technique | Resulting Derivative Class |

| Acidified Methanol | Esterification to increase volatility | GC-MS | Methyl Ester |

| Acetic Anhydride / Triethylamine / Acetone | Acetylation of the amino group | GC-MS | N-acetyl derivative |

| o-phthalaldehyde (OPA) / N-acetyl-L-cysteine (NAC) | Formation of fluorescent diastereomers for chiral separation | LC-Fluorescence | Isoindole derivative |

| 9-fluorenylmethyl-chloroformate (FMOC-Cl) | Adds a UV-active and fluorescent protecting group | LC-UV/Fluorescence | FMOC-amino acid |

Isotopic Labeling for Mechanistic Studies

To investigate the metabolic pathways and mechanisms involving leucine, stable isotope labeling is a powerful technique. uah.edu Leucine, as the precursor to this compound, can be synthesized with isotopic enrichment, typically using Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). nih.govresearchgate.net These labeled precursors are then incorporated into biological systems, and their metabolic fate can be traced.

For instance, cell-free protein synthesis systems have been used to produce proteins with selectively ¹³C-labeled methyl groups on leucine residues. nih.govcopernicus.org Precursors like 3-¹³C-pyruvate can be used to label both isopropyl methyl groups of leucine. nih.gov Alternatively, 2-¹³C-methyl-acetolactate can be used for stereospecific labeling of single methyl groups in leucine. copernicus.orgcopernicus.org The efficiency of this labeling can reach 70% or higher. copernicus.org

Once incorporated, the isotopically labeled leucine, and by extension any of its derivatives like this compound, can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or isotope ratio mass spectrometry (IRMS). researchgate.netnih.gov For example, ¹³C-HSQC (Heteronuclear Single Quantum Coherence) NMR spectra can be used to observe the specific labeled sites within a molecule. nih.gov This allows researchers to understand the dynamics of protein structure and function or to quantify metabolic flux through specific pathways. uah.edu

Interactive Data Table: Isotopic Labeling of Leucine for Mechanistic Studies

| Isotope | Precursor Example | Labeling Outcome | Analytical Method | Research Application |

| ¹³C | 3-¹³C-pyruvate | Uniform labeling of both isopropyl methyl groups | NMR, MS | Metabolic pathway analysis nih.govcopernicus.org |

| ¹³C | 2-¹³C-methyl-acetolactate | Stereospecific labeling of a single methyl group | NMR, MS | Protein structure and dynamics studies copernicus.orgcopernicus.org |

| ¹⁵N | ¹⁵N-labeled sources | Labeling of the amino group | GC-C-IRMS | Nitrogen metabolism studies researchgate.net |

Conformational Analysis and Molecular Dynamics of Methyl N-acetyl-l-leucinate

Theoretical Computational Approaches to Conformational Preferences

Computational chemistry provides powerful tools to map the potential energy surface of flexible molecules like Methyl N-acetyl-L-leucinate. These theoretical approaches predict the most stable conformers in different environments.

Density Functional Theory (DFT) has been a primary method for investigating the conformational preferences of N-acetylated leucine derivatives. A comprehensive DFT study on the model compound N-acetyl-L-leucine-N'-methylamide (NALMA) at the B3LYP/6-31G(d) level of theory revealed a complex potential energy surface. rdd.edu.iq In the gas phase, this theoretical analysis successfully identified 43 distinct conformations, highlighting the molecule's significant flexibility. rdd.edu.iqresearchgate.net These conformers correspond to various combinations of torsional angles along the peptide backbone (φ, ψ) and the side chain (χ).

Molecular dynamics (MD) simulations, often employing force fields like AMBER ff03, complement DFT studies by exploring the dynamic nature of these conformations and the influence of surrounding water molecules. rsc.org Such simulations on NALMA have shown that its hydration shell is a collective effect, largely dictated by the local order imposed by its hydrophilic backbone. rsc.org

To understand how solvents influence conformational stability, continuum solvation models are applied to DFT calculations. The Isodensity Polarizable Continuum Model (IPCM) is one such method that creates a cavity based on a static isodensity surface of the solute. hmdb.ca This model has been used to study N-acetyl-L-leucine-N'-methylamide in various solvents. rdd.edu.iqresearchgate.net By incorporating the solvent effect, the IPCM/B3LYP/6-31G(d) calculations allow for the analysis of how the relative energies and, consequently, the stability order of the 43 conformers shift in solution compared to the gas phase.

The Poisson-Boltzmann Self-Consistent Reaction Field (PB-SCRF) is another sophisticated continuum solvation model used to evaluate solvent effects on molecular conformation. rdd.edu.iq This method was employed to study N-acetyl-L-leucine-N'-methylamide in solvents with varying dielectric constants, such as chloroform (ε = 4.90), acetonitrile (ε = 36.64), and water (ε = 78.39). The PB-SCRF calculations provide insights into how different solvent environments modulate the intramolecular interactions, leading to a re-ordering of conformational stabilities. The results from these theoretical models are crucial for interpreting experimental data obtained in solution. rdd.edu.iq

A summary of the conformers identified for the model compound N-acetyl-L-leucine-N'-methylamide using these theoretical methods is presented below.

| Computational Method | Phase/Solvent | Key Findings |

|---|---|---|

| DFT (B3LYP/6-31G(d)) | Gas Phase | Identified 43 distinct stable conformations. |

| IPCM/B3LYP/6-31G(d) | Various Solvents | Analyzed the shift in stability order of conformers in solution. |

| PB-SCRF/B3LYP/6-31G(d) | Water, Acetonitrile, Chloroform | Determined the influence of solvent polarity on conformational preferences. |

Isodensity Polarizable Continuum Model (IPCM) Applications

Experimental Validation of Conformational Landscapes

Theoretical predictions of molecular conformations require experimental validation to confirm their relevance. Spectroscopic techniques are invaluable for providing this empirical data.

The theoretical results for N-acetyl-L-leucine-N'-methylamide have been compared with experimental data from X-ray diffraction, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy to validate the computed conformational preferences. rdd.edu.iq

For the specific compound of interest, N-Acetyl leucine methyl ester , spectroscopic data has been reported. NMR spectroscopy is particularly powerful for conformational analysis in solution. The chemical shifts and coupling constants provide detailed information about the local chemical environment and torsional angles of the molecule.

Reported spectroscopic data for N-Acetyl leucine methyl ester is detailed in the table below.

| Technique | Solvent | Observed Signals (Chemical Shift δ in ppm) | Reference |

|---|---|---|---|

| 1H NMR | CDCl3 | Data available but specific values not listed in the provided abstract. | rsc.org |

| 13C NMR | CDCl3 | Data available but specific values not listed in the provided abstract. | rsc.org |

Note: While the source confirms the existence of NMR data, specific chemical shift values for N-Acetyl leucine methyl ester were not detailed in the available text.

Intermolecular Interactions and Solvent Effects

The conformation of this compound is significantly influenced by its interactions with solvent molecules and other solutes. The presence of polar functional groups, such as the amide and ester groups, allows for hydrogen bonding, which plays a crucial role in its solubility and conformational stability in polar solvents. hepvs.ch

Studies on terminally blocked leucine using molecular dynamics have shown that in a multiphasic environment like a water-hexane interface, the molecule orients itself to minimize unfavorable interactions. science.gov The nonpolar leucine side chain tends to be buried in the hexane (hydrophobic) phase, while the polar backbone interacts with the aqueous phase. science.gov This behavior highlights how the interplay between hydrophobic effects and electrostatic interactions governs the molecule's orientation and conformation at interfaces. science.gov

The choice of solvent has a profound impact on conformational equilibrium. Theoretical studies on N-acetylated amino acid derivatives show that solvent effects are critical for accurately predicting conformational behavior. fapesp.br The solubility of N-acetyl-l-leucine, for instance, is an order of magnitude higher in alcohol solvents than in other organic solvents, which is attributed to the formation of strong hydrogen bonds. acs.org This indicates that solvents capable of hydrogen bonding will strongly interact with the acetyl and ester groups of this compound, stabilizing more polar conformations. science.gov

Advanced Analytical Characterization Techniques for Methyl N-acetyl-l-leucinate

Chromatographic Separations for Purity and Chiral Analysis

Chromatographic techniques are paramount for separating Methyl N-acetyl-L-leucinate from impurities and its corresponding enantiomer. The choice of method depends on the specific analytical goal, such as quantifying related substances or verifying enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and detecting any related substances, such as starting materials or degradation products. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated on a nonpolar stationary phase.

Because most amino acid derivatives lack a strong chromophore, derivatization is often required for sensitive UV detection. myfoodresearch.com However, methods for underivatized amino acids also exist, typically requiring detection at low UV wavelengths (around 225 nm). acs.org For N-acetyl-L-leucine and its derivatives, methods have been developed using C18 columns with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile. google.comrsc.org The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the main compound from potential impurities with different polarities. acs.org A patent for detecting related substances in the parent compound, N-acetyl-L-leucine, specifies using a mobile phase of 10mmol/L potassium dihydrogen phosphate (pH adjusted to 3.0) and acetonitrile. google.com Such conditions are readily adaptable for the analysis of its methyl ester derivative. The limit of quantification (LOQ) for amino acid derivatives using HPLC can be as low as 1-5 pmol, demonstrating the method's high sensitivity. nih.govresearchgate.net

Table 1: Example HPLC Conditions for Amino Acid Derivative Analysis

| Parameter | Condition | Source |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | acs.org |

| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate, pH 7.4 | acs.org |

| Mobile Phase B | Acetonitrile | acs.org |

| Elution | Gradient | acs.org |

| Flow Rate | 1.0 mL/min | acs.org |

| Detection | UV at 225 nm | acs.org |

| Column Temp. | 25 °C | acs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. Since amino acid derivatives like this compound have limited volatility, a derivatization step is essential for GC analysis. researchgate.netresearchgate.net The conversion of amino acids to their N-acetyl methyl esters (NACME) is a well-established procedure that makes them suitable for GC-MS analysis. ucdavis.eduucdavis.edunih.gov This derivatization involves esterification of the carboxyl group and acetylation of the amino group, which is inherent to the target molecule's structure.

The derivatized analyte is then introduced into the GC, where it is separated from other components on a capillary column, often one with a polar stationary phase. researchgate.netnih.gov Following separation, the compound enters the mass spectrometer, which provides mass-to-charge ratio information, allowing for definitive identification and structural confirmation. GC-MS methods have been developed for the simultaneous measurement of various amino acids and their metabolites, demonstrating the robustness of the technique. nih.gov

Table 2: Typical GC-MS Parameters for N-acetyl Amino Acid Methyl Ester Analysis

| Parameter | Condition | Source |

| Derivatization | N-acetyl methyl esterification (NACME) | ucdavis.edunih.gov |

| Column | Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film) | ucdavis.edu |

| Injection | 260 °C, Splitless | ucdavis.edu |

| Carrier Gas | Helium at 2 mL/min (constant flow) | ucdavis.edu |

| Oven Program | 70°C (2 min), ramp to 140°C, ramp to 240°C, ramp to 255°C | ucdavis.edu |

| Ionization | Electron Impact (EI) or Negative-Ion Chemical Ionization (NICI) | nih.govnist.gov |

Assessing the enantiomeric purity of this compound is critical, as the biological properties of the L- and D-enantiomers can differ significantly. Chiral chromatography is the definitive method for this purpose, capable of separating enantiomers into distinct peaks. This separation is achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for resolving derivatives of leucine. wiley.com Another approach involves using macrocyclic glycopeptide antibiotics like teicoplanin as the CSP, which has shown utility in separating N-blocked amino acids. sigmaaldrich.com The choice of mobile phase, typically a mixture of an alkane (like heptane) and an alcohol (like ethanol or isopropanol), is crucial for optimizing the separation. wiley.com In some cases, small amounts of an acid modifier are added to improve peak shape and resolution. wiley.com The successful resolution of racemic leucine derivatives has been demonstrated using these techniques, allowing for the accurate quantification of each enantiomer and the determination of enantiomeric excess. nih.govjlu.edu.cn

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Spectroscopic Investigations for Structural Elucidation and Quantitative Analysis

Spectroscopic methods provide fundamental information about the molecular structure of this compound by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, the ¹H NMR spectrum would show characteristic signals for each proton group. rsc.org The methyl protons of the acetyl group (CH₃CO) would appear as a singlet, while the methyl protons of the ester group (OCH₃) would also be a distinct singlet. The protons of the isobutyl side chain would exhibit complex splitting patterns (a multiplet for the β-CH, two doublets for the diastereotopic γ-CH₃ groups, and a multiplet for the δ-CH₂). The α-CH proton would appear as a multiplet, coupled to both the adjacent N-H proton and the β-CH₂ protons. The amide (N-H) proton would typically be a doublet. rsc.orghepvs.ch Two-dimensional NMR techniques like COSY and HSQC can be used to confirm these assignments by showing correlations between coupled protons and between protons and their directly attached carbons, respectively. e-bookshelf.de

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ *

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| α-CH | ~4.6 | ~51.5 |

| β-CH₂ | ~1.6 - 1.7 | ~41.5 |

| γ-CH | ~1.7 | ~25.0 |

| δ-CH₃ (x2) | ~0.9 | ~22.0, ~23.0 |

| Ester OCH₃ | ~3.7 | ~52.3 |

| Acetyl CH₃ | ~2.0 | ~23.1 |

| Amide NH | ~6.1 | - |

| Ester C=O | - | ~173.5 |

| Amide C=O | - | ~170.0 |

*Predicted values are based on data for structurally similar compounds like N-acetyl isoleucine methyl ester and N-acetyl valine methyl ester. rsc.org

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra serve as a molecular "fingerprint" and provide valuable information about the functional groups present.

For this compound, the IR and Raman spectra would be dominated by characteristic bands corresponding to its functional groups. researchgate.netrsc.org A strong absorption band for the ester carbonyl (C=O) stretching vibration would be expected around 1740 cm⁻¹. The amide I band, which is primarily due to the amide C=O stretch, would appear around 1650 cm⁻¹. The amide II band, arising from N-H bending and C-N stretching, is typically found near 1550 cm⁻¹. The N-H stretching vibration of the secondary amide would be observed as a band around 3300 cm⁻¹. Additionally, C-H stretching vibrations from the alkyl groups would be present in the 2800-3000 cm⁻¹ region. spectroscopyonline.com These vibrational assignments can be supported and refined by theoretical calculations using methods like Density Functional Theory (DFT). rsc.org

Table 4: Characteristic Vibrational Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| N-H Stretch (Amide) | ~3300 | spectroscopyonline.com |

| C-H Stretch (Alkyl) | 2800 - 3000 | spectroscopyonline.com |

| C=O Stretch (Ester) | ~1740 | spectroscopyonline.com |

| Amide I (C=O Stretch) | ~1650 | mdpi.com |

| Amide II (N-H Bend, C-N Stretch) | ~1550 | mdpi.com |

| C-O Stretch (Ester) | ~1200 | spectroscopyonline.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this compound. This technique provides precise information on the molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation patterns under ionization. Typically, for a volatile and derivatized amino acid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common analytical approach. acs.orgucdavis.edu

Upon entering the mass spectrometer, the molecule is ionized, most often forming a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₉H₁₇NO₃), the nominal molecular weight is 187.24 g/mol . The molecular ion is often visible in the EI spectra of N-acetyl amino acid methyl esters. acs.org

Following ionization, the high-energy molecular ion undergoes fragmentation, breaking at its weakest bonds to form smaller, stable charged fragments. The pattern of these fragments is predictable and serves as a "fingerprint" for the molecule. Key fragmentation pathways for N-acetyl amino acid methyl esters include cleavages at the ester and acetyl groups. acs.orglibretexts.org Common observed fragments include the loss of the methoxy group (-OCH₃) from the ester, resulting in an [M-31]⁺ ion, and the loss of the acetyl group (-COCH₃), leading to an [M-43]⁺ ion. acs.org Another characteristic fragmentation involves the loss of the entire carbomethoxy group (-COOCH₃), giving an [M-59]⁺ fragment. Cleavage of the isobutyl side chain from the leucine residue is also a prominent fragmentation pathway.

The analysis of N-acylated amino acid methyl esters, which are structurally analogous, supports these fragmentation patterns. For instance, studies on related compounds show characteristic ions resulting from cleavages around the amino acid core, allowing for definitive identification. beilstein-journals.orgresearchgate.net

The table below outlines the predicted primary fragmentation ions for this compound based on established fragmentation patterns for this class of compounds.

Interactive Data Table: Predicted EI-MS Fragmentation of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Description of Fragmentation |

| 187 | [C₉H₁₇NO₃]⁺• | Molecular Ion (M⁺•) |

| 156 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 144 | [M - COCH₃]⁺ | Loss of the acetyl group. |

| 130 | [M - C₄H₉]⁺ | Loss of the isobutyl side chain. |

| 128 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 86 | [CH₃-CH=NH-COCH₃]⁺ | Immonium ion resulting from cleavage of the leucine backbone. |

X-Ray Diffraction for Crystalline Structure Determination

In a typical single-crystal XRD experiment, a crystal of the compound is mounted and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. The intensities and geometric arrangement of these spots are used to calculate an electron density map of the molecule, from which the atomic positions can be resolved. scispace.com

The resulting data allows for the determination of key crystallographic parameters, including the crystal system, space group, and the dimensions of the unit cell (the basic repeating unit of the crystal lattice). For rac-N-acetyl-2-thiohydantoin-leucine, the analysis revealed a triclinic crystal system with the space group P-1. scispace.com Such data is crucial for understanding the solid-state properties of a compound and can reveal important intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing. scispace.com

The table below presents the crystallographic data for rac-N-acetyl-2-thiohydantoin-leucine as an illustrative example of the parameters determined by X-ray diffraction.

Interactive Data Table: Illustrative Crystallographic Data for rac-N-acetyl-2-thiohydantoin-leucine

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.873(2) |

| b (Å) | 10.155(2) |

| c (Å) | 13.565(3) |

| α (°) | 86.06(3) |

| β (°) | 81.33(3) |

| γ (°) | 73.19(3) |

| Volume (ų) | 1282.8(5) |

| Z (molecules per unit cell) | 4 |

Data from the structural analysis of rac-N-acetyl-2-thiohydantoin-leucine, a related derivative, as reported in scientific literature. scispace.com

Biochemical and Enzymatic Studies Involving Methyl N-acetyl-l-leucinate

Substrate Specificity and Enzyme Kinetics

Interactions with Proteases and Esterases

The interaction of N-acetylated amino acids and their esters with proteases and esterases reveals important aspects of enzyme subsite specificity. For instance, subtilisin, a serine protease, demonstrates a preference for L-amino acids at its subsites. gatech.edu The hydrolysis rates of substrates are dependent on the specific side chain at these subsites. gatech.edu Studies on α-chymotrypsin with N-acetylated peptide methyl esters have provided insights into the enzyme's primary and secondary specificity. caltech.edu

Glucuronoyl esterases (GEs), belonging to the α/β-hydrolase superfamily, utilize a catalytic triad typical of serine-type hydrolases to cleave ester linkages. nih.gov The reaction proceeds through an acyl-enzyme intermediate, and for bacterial CE15 enzymes, the deacylation step is often rate-determining. nih.gov While several fungal CE15 enzymes require the 4-O-methyl substitution on the glucuronic acid moiety for activity, this is not a universal requirement for bacterial GEs. nih.gov Some bacterial CE15 enzymes exhibit broader substrate specificity, hydrolyzing both glucuronate and galacturonate esters. nih.gov

Porcine liver esterase and lipases from Rhizomucor miehei and Pseudomonas stutzeri have been shown to catalyze the hydrolysis of N-acetylalanine, which is noteworthy as lipases are generally not expected to hydrolyze amides. researchgate.net Furthermore, porcine liver esterase and two acylases are active in the hydrolysis of N-formylalanine. researchgate.net

The kinetic properties of aminoacylase have been studied with various chloroacetyl derivatives of amino acids, including leucine. This enzyme shows a preference for acyl derivatives of hydrophobic amino acids. researchgate.net

A study involving L-leucyl-L-leucine methyl ester (LLOMe) in HeLa cells demonstrated that it causes rapid lysosomal membrane permeabilization. biologists.com This leads to the inactivation and degradation of cysteine cathepsins B and L within the lysosomes, rather than their release into the cytosol. biologists.com The activity of other lysosomal hydrolases, such as α-D-galactosidase, β-N-acetyl-galactosidase, and β-D-galactosidase, were also reduced upon treatment with LLOMe. biologists.com

Table 1: Enzyme Interactions with N-acetylated Amino Acid Derivatives and Related Compounds

| Enzyme/Enzyme Class | Substrate/Compound | Key Findings |

|---|---|---|

| Subtilisin | Polypeptide amides | Shows a distinct preference for L-amino acids at all subsites. gatech.edu |

| α-Chymotrypsin | N-acetylated peptide methyl esters | Used to evaluate primary and secondary specificity. caltech.edu |

| Glucuronoyl Esterases (CE15) | Esters of glucuronic acid | Catalyze cleavage of ester linkages via an acyl-enzyme intermediate. nih.gov |

| Porcine Liver Esterase | N-acetylalanine, N-formylalanine | Catalyzes hydrolysis of both N-acetyl and N-formyl amino acids. researchgate.net |

| Lipases (R. miehei, P. stutzeri) | N-acetylalanine | Unexpectedly catalyze the hydrolysis of this N-acetylated amino acid. researchgate.net |

| Aminoacylase | Chloroacetyl derivatives of amino acids | Prefers acyl derivatives of hydrophobic amino acids. researchgate.net |

| Cysteine Cathepsins B & L | L-leucyl-L-leucine methyl ester (LLOMe) | Inactivated and degraded within lysosomes upon LLOMe treatment. biologists.com |

Role as a Substrate Analog in Enzyme Inhibition Studies

Substrate analogs are crucial tools for investigating enzyme mechanisms and designing inhibitors. Stable analogs that mimic the transition state of a substrate can be potent reversible inhibitors. annualreviews.org The structure of an effective inhibitor often reflects the mechanism of the enzyme it targets. annualreviews.org

N-acetylated compounds have been used to probe the active sites of enzymes. For example, in studies of angiotensin-I converting enzyme (ACE), N-acetylated analogs were found to be more potent inhibitors than their N-methylated counterparts. acs.org The N-acetyl group can form a hydrogen bond with the enzyme backbone, contributing to increased binding affinity. acs.org Specifically, N-acetylated analogs like K-26 showed a higher affinity for the C-domain of ACE. acs.org

In the context of flavoenzymes, substrate analogs that act as "suicide substrates" or "mechanism-based inactivators" cause irreversible inhibition. d-nb.info These inhibitors are transformed by the enzyme into a reactive species that covalently modifies the enzyme, often at the flavin coenzyme or an active site residue. d-nb.info For instance, the inactivation of β-hydroxydecanoyl thioester dehydrase by 3-decynoyl-N-acetyl-cysteamine involves the enzymatic isomerization of the inhibitor to a reactive allene that subsequently modifies an active site histidine. d-nb.info

While not directly involving Methyl N-acetyl-L-leucinate, studies on other enzymes highlight the principles of using substrate analogs. For example, N-acetyl-D-leucine has been shown to cause substrate inhibition of D-aminoacylase. researchgate.net In another case, the competitive inhibitor acetyl-CoA protects β-hydroxybutyrate dehydrogenase (BDH) from inactivation by a suicide substrate analog, indicating that inactivation occurs at the active site. d-nb.info

Table 2: Examples of N-acetylated Compounds and Analogs in Enzyme Inhibition

| Enzyme | Inhibitor/Substrate Analog | Type of Inhibition/Key Finding |

|---|---|---|

| Angiotensin-I Converting Enzyme (ACE) | N-acetylated phosphonate analogs (e.g., K-26) | More potent inhibitors than N-methylated analogs; show domain selectivity. acs.org |

| D-aminoacylase | N-acetyl-D-leucine | Exhibits substrate inhibition. researchgate.net |

| β-hydroxydecanoyl thioester dehydrase | 3-decynoyl-N-acetyl-cysteamine | Acts as a suicide substrate, leading to irreversible inactivation. d-nb.info |

| β-hydroxybutyrate dehydrogenase (BDH) | Acetyl-CoA | Competitive inhibitor that protects against inactivation by a suicide substrate. d-nb.info |

Metabolic Pathways and Biological Roles

Biosynthesis and Degradation Pathways of N-acetyl-L-leucine

N-acetyl-L-leucine is the N-acetylated form of the essential branched-chain amino acid L-leucine. hmdb.canih.gov The biosynthesis of N-acetylated amino acids can occur through two primary routes: the direct action of specific N-acetyltransferases or the proteolytic breakdown of N-acetylated proteins by hydrolases. hmdb.ca

In one pathway, L-leucine can be directly acetylated using acetyl-CoA, a reaction catalyzed by the enzyme leucine N-acetyltransferase. hmdb.ca A biosynthetic pathway for N-acetyl-L-leucine has been developed in Escherichia coli by introducing an N-acetyltransferase that efficiently converts L-leucine to N-acetyl-L-leucine. researchgate.net

N-terminal acetylation is a common protein modification in eukaryotes, affecting a large percentage of human and yeast proteins and contributing to their stability. hmdb.ca N-acetylated amino acids like N-acetylleucine can be released from peptides generated during protein degradation by enzymes such as N-acylpeptide hydrolase. hmdb.ca

The degradation of N-acetyl-L-leucine can be catalyzed by aminoacylase I, a zinc-binding enzyme that hydrolyzes N-acetylated aliphatic amino acids to yield the free amino acid and acetate. hmdb.ca This enzyme can also catalyze the reverse reaction. hmdb.ca

The parent amino acid, L-leucine, is exclusively ketogenic, meaning its metabolism produces acetyl-CoA and acetoacetate. wikipedia.org The primary catabolic pathway for leucine starts with its transamination to α-ketoisocaproate (α-KIC). wikipedia.orgnih.gov This is followed by oxidative decarboxylation to isovaleryl-CoA, which is further metabolized to acetyl-CoA. wikipedia.orgnih.gov

Investigation of Amino Acid Transport Mechanisms

The acetylation of L-leucine to form N-acetyl-L-leucine significantly alters its transport mechanism into cells. While L-leucine is primarily transported by the L-type amino acid transporter 1 (LAT1), N-acetyl-L-leucine is not a substrate for LAT1 or the peptide transporter PepT1. researchgate.netnih.gov Instead, its acetylation allows it to be taken up by different transporters.

Research has shown that N-acetyl-L-leucine is transported by organic anion transporters (OAT1 and OAT3) and, notably, by the monocarboxylate transporter type 1 (MCT1). researchgate.netnih.gov This switch in transporter preference is a key aspect of its pharmacological activity. nih.govbiorxiv.org The ubiquitous expression and kinetic properties of MCT1 are well-suited for the uptake and distribution of N-acetyl-L-leucine. nih.gov This transport via MCT1 bypasses the LAT1 transporter, which can be a rate-limiting step for the intracellular effects of leucine. nih.gov

L-type amino acid transporters, like LAT1 and LAT2, are crucial for the transport of large neutral amino acids. nih.govphysiology.org LAT1 generally has a high affinity for its substrates, with Km values in the micromolar range. physiology.org Studies in LLC-PK1 renal cells showed a high-affinity uptake for L-leucine (Km = 5.1 μM) that was Na+-independent and competitively inhibited by a system L-specific inhibitor. physiology.org In contrast, N-acetyl-L-leucine was found to be an inhibitor of the peptide transporter PepT1, with an IC50 of 0.74 mM. researchgate.net

Table 3: Transporters for L-leucine and N-acetyl-L-leucine

| Compound | Transporter(s) | Role of Transporter |

|---|---|---|

| L-leucine | L-type amino acid transporter 1 (LAT1) | Primary uptake transporter for leucine into cells. researchgate.netnih.gov |

| N-acetyl-L-leucine | Organic Anion Transporter 1 (OAT1) | Uptake transporter. researchgate.netnih.gov |

| Organic Anion Transporter 3 (OAT3) | Uptake transporter. researchgate.netnih.gov | |

| Monocarboxylate Transporter 1 (MCT1) | Major uptake transporter, bypassing LAT1. researchgate.netnih.gov | |

| Peptide Transporter 1 (PepT1) | Not a substrate; acts as an inhibitor. researchgate.net |

Cellular and Molecular Interactions

At the molecular level, the interactions of a compound are governed by forces such as hydrogen bonds and hydrophobic effects. acs.org The N-acetyl group, as seen in inhibition studies of ACE, can form hydrogen bonds that enhance binding affinity to a protein target. acs.org The geometry of hydrogen bonds is specific, with the angle between the donor, hydrogen, and acceptor typically being above 150 degrees. acs.org

N-acetyl-L-leucine has been shown to have effects at the subcellular level, particularly concerning organelles like lysosomes and mitochondria. biorxiv.org In patient-derived fibroblasts from Niemann-Pick disease type C (NPC), a lysosomal storage disorder, N-acetyl-L-leucine has been observed to rescue defects in inter-organelle communication between lysosomes and mitochondria. biorxiv.org NPC is characterized by lipid accumulation in lysosomes, which is associated with mitochondrial dysfunction. biorxiv.org N-acetyl-L-leucine treatment appears to reverse both the lysosomal and mitochondrial issues in these cells. biorxiv.org The proposed mechanism involves the compound entering metabolic pathways that help correct metabolic dysfunction and improve ATP production, thereby alleviating mitochondrial and lysosomal dysfunction. drugbank.com

The acetylation of leucine, creating N-acetyl-L-leucine, converts the amino acid into an anion, which is key to its altered cellular uptake and subsequent biological activity. nih.govbiorxiv.org This chemical modification allows it to interact with and be transported by anion transporters, fundamentally changing its pharmacological profile compared to its parent amino acid, L-leucine. nih.gov

Modulation of Protein Activity (e.g., Protein Phosphatase 2A)

No available scientific literature describes the modulation of Protein Phosphatase 2A activity by this compound or N-acetyl-L-leucine. The regulation of PP2A is primarily managed by the methylation of its catalytic C subunit at the terminal leucine 309, a reaction catalyzed by Leucine Carboxyl Methyltransferase-1 (LCMT-1). nih.govfrontiersin.org This methylation is essential for the binding of certain regulatory subunits, which in turn dictates the phosphatase's substrate specificity and function. nih.govacs.org

Effects on Autophagy Flux and Neuroinflammation

Research has demonstrated that N-acetyl-L-leucine (NALL), the active L-enantiomer of N-acetyl-leucine, can attenuate neuroinflammation and neuronal cell death, with evidence suggesting its mechanism of action involves the restoration of autophagy. nih.gov Autophagy is a critical cellular process for degrading and recycling damaged organelles and protein aggregates, which is essential for neuronal health. nih.gov

In studies using mouse models of traumatic brain injury (TBI), a condition characterized by impaired autophagy and significant neuroinflammation, treatment with NALL has yielded positive outcomes. nih.gov The primary findings indicate that NALL treatment can partially restore autophagy flux. This is evidenced by a reduction in the accumulation of autophagosomes and the protein SQSTM1/p62, which are markers of a stalled or inhibited autophagy process. nih.gov By improving the clearance of cellular debris, NALL helps mitigate neuronal death. nih.gov

Table 1: Research Findings on N-acetyl-L-leucine (NALL) Effects

| Study Focus | Model | Key Findings | Citations |

|---|---|---|---|

| Autophagy Flux | Traumatic Brain Injury (TBI) in mice | NALL treatment partially restores autophagy flux. | nih.gov |

| Reduces accumulation of autophagosomes and SQSTM1. | nih.gov | ||

| Neuroinflammation | Traumatic Brain Injury (TBI) in mice | NALL treatment attenuates neuroinflammation. | nih.gov |

| Reduces the expression of neuroinflammatory markers. | nih.gov | ||

| Neuroprotection | Traumatic Brain Injury (TBI) in mice | Attenuates cortical cell death. | nih.gov |

| Leads to functional improvements in memory and motor skills. | nih.gov | ||

| Reduces lesion volume. | nih.gov |

Applications in Biomedical Research and Drug Development Excluding Dosage/administration

Neuroprotective and Neurological Disorder Research

N-acetyl-L-leucinate is the N-acetyl derivative of the essential amino acid L-leucine. nih.govbiosynth.com It is considered a metabolite with potential therapeutic benefits. nih.govbiosynth.comselleckchem.com The levorotatory isomer (L-enantiomer) of N-acetyl-leucine has been identified as the active form, demonstrating neuroprotective effects. nih.govnih.gov

Traumatic brain injury triggers a complex cascade of events, including neuronal death and neuroinflammation, which can lead to long-term neurological deficits. nih.govbiorxiv.org Preclinical studies have investigated the potential of N-acetyl-L-leucine as a neuroprotective agent in TBI models.

In a mouse model of controlled cortical impact-induced TBI, oral administration of NALL demonstrated significant improvements in both motor and cognitive outcomes. nih.gov Key findings from this research include:

Attenuation of Cell Death: NALL treatment led to a reduction in cortical cell death in the injured brain tissue. nih.govnih.gov

Reduced Neuroinflammation: The expression of neuroinflammatory markers was significantly decreased in mice treated with NALL. biorxiv.orgnih.gov

Restoration of Autophagy Flux: The study indicated that NALL may exert its neuroprotective effects in part by partially restoring autophagy flux, a critical cellular process for clearing damaged components. nih.govnih.gov This was evidenced by the reduced accumulation of autophagosomes and SQSTM1 in the cortices of treated mice. nih.gov

Functional Recovery: Treated mice showed improved functional recovery and a reduction in lesion volume. nih.govresearchgate.net

These findings suggest that NALL could be a promising candidate for early therapeutic intervention following TBI to limit neuronal damage and associated long-term consequences. biorxiv.orgnih.govnnpdf.org

Table 1: Summary of N-acetyl-L-leucine Effects in TBI Mouse Models

| Parameter | Observation in NALL-Treated TBI Mice | Reference |

| Motor & Cognitive Function | Significant Improvement | nih.gov |

| Cortical Cell Death | Attenuated | nih.govnih.gov |

| Neuroinflammation | Reduced Expression of Markers | biorxiv.orgnih.gov |

| Autophagy Flux | Partially Restored | nih.govnih.gov |

| Lesion Volume | Reduced | nih.gov |

Niemann-Pick disease type C (NPC) is a rare, inherited neurodegenerative lysosomal storage disorder. nih.gov It is characterized by the accumulation of lipids in lysosomes, leading to progressive neurological symptoms, including cerebellar ataxia. nih.govnih.gov N-acetyl-L-leucine has been investigated as a potential therapy for NPC and other lysosomal storage disorders like GM2 gangliosidoses. nih.govresearchgate.net

Clinical and preclinical studies have shown promising results:

Improved Neurological Status: In a double-blind, placebo-controlled, crossover trial involving patients with NPC, treatment with NALL for 12 weeks resulted in a statistically significant improvement in neurologic status compared to placebo, as measured by the Scale for the Assessment and Rating of Ataxia (SARA). nih.govnnpdf.org

Disease Progression: In Npc1-/- mice, a model for NPC, pre-symptomatic administration of acetyl-L-leucine delayed disease progression and extended lifespan. nih.govnih.gov This effect was specific to the L-enantiomer. nih.govnnpdf.org

Mechanism of Action: Research suggests that the beneficial effects in NPC may be linked to the modulation of altered glucose and antioxidant metabolism. nih.govnih.gov Furthermore, in NPC patient cells, NALL has been shown to rescue aberrant mitochondria-lysosome contact sites, which are expanded in the disease state. biorxiv.org This normalization of inter-organelle communication is correlated with the restoration of lysosomal and mitochondrial function, as well as autophagic flux. biorxiv.org

These findings have led to further clinical development, including a Phase III trial to assess the long-term efficacy and safety of N-acetyl-L-leucine for the treatment of NPC. nih.govhra.nhs.uk

Table 2: Key Findings in N-acetyl-L-leucine Research for Niemann-Pick Type C

| Study Type | Model/Population | Key Finding | Reference |

| Clinical Trial (Phase III) | Patients with NPC (≥4 years old) | NALL treatment for 12 weeks led to better neurologic status (SARA score) than placebo. | nih.govnnpdf.org |

| Preclinical (in vivo) | Npc1-/- mice | Acetyl-L-leucine delayed disease progression and extended lifespan. | nih.govnih.gov |

| Preclinical (in vitro) | NPC patient cells | NALL rescued expanded mitochondria-lysosome contact sites and restored organelle function. | biorxiv.org |

Acute unilateral vestibular loss results in a vestibular tone imbalance, causing symptoms like vertigo, nystagmus, and postural imbalance. nih.govresearchgate.net The central nervous system gradually adapts to this loss through a process called vestibular compensation. researchgate.netmdpi.com N-acetyl-L-leucine has been studied for its ability to accelerate this recovery process.

Research in animal models has demonstrated that:

Accelerated Postural Compensation: N-acetyl-L-leucine, specifically the L-isomer, significantly accelerates the compensation of postural symptoms following unilateral labyrinthectomy in animal models. nih.govresearchgate.netnih.gov This effect was found to be dose-dependent. nih.gov The D-isomer, in contrast, showed no effect. researchgate.netnih.gov

Central Mechanism: The therapeutic effect is believed to be centrally mediated. ejao.org Studies using μPET scans revealed that N-acetyl-L-leucine increases regional cerebral glucose metabolism in the vestibulocerebellum and decreases it in the posterolateral thalamus, suggesting these areas are key to its mechanism of action. nih.govnih.gov It is thought to restore the membrane potential of vestibular neurons. ejao.org

These findings support the potential use of N-acetyl-L-leucine to hasten recovery from acute vestibular dysfunction. selleckchem.comejao.org

Investigations in Lysosomal Storage Diseases (e.g., Niemann-Pick Type C)

Role in Peptide Synthesis and Drug Conjugation

Beyond its direct therapeutic applications, Methyl N-acetyl-L-leucinate and related compounds are utilized in the field of chemical synthesis, particularly in the creation of peptides and drug conjugates.

N-acetyl-L-leucine itself is used in peptide synthesis. Its structure, an N-acetylated amino acid, makes it a building block or a modifying agent in the construction of more complex peptide chains. researchgate.net The process of peptide synthesis often involves the sequential addition of amino acids, and derivatives like N-acetyl-L-leucine can be incorporated to alter the properties of the final peptide. mdpi.com

In the context of drug conjugation, linkers are often used to attach a drug molecule to a larger entity, such as an antibody, to create an antibody-drug conjugate (ADC). rsc.org For instance, the cytotoxic agent calicheamicin is connected to an antibody via a bifunctional linker in the FDA-approved ADC, gemtuzumab ozogamicin. rsc.org While not directly this compound, N-acetylated amino acids and their derivatives can be part of these complex linker structures or the drug molecules themselves, influencing the stability, solubility, and release characteristics of the conjugate. mdpi.comcymitquimica.com For example, N-acetyl-l-cysteine has been used in studies involving drug-peptide conjugates to mitigate reactive oxygen species formation. mdpi.com

Advanced Drug Delivery System Research

The development of advanced drug delivery systems (DDS) is crucial for improving the therapeutic efficacy of many drugs by overcoming challenges like poor solubility, low bioavailability, and lack of target specificity. mdpi.comwiley.com

This compound and related N-acetylated amino acids are being explored for their potential to enhance the oral bioavailability of therapeutic agents, particularly peptides and proteins. cymitquimica.comnih.gov The presence of the N-acetyl-L-leucinate group may improve a compound's solubility and bioavailability. cymitquimica.com

N-acetylated amino acids can function as absorption enhancers. nih.gov For example, studies have investigated N-acetyl-L-cysteine (NAC) for its ability to enhance the transbuccal delivery of salmon calcitonin. The presence of NAC was found to increase the permeation of the peptide drug. nih.gov These enhancers can work through various mechanisms, such as reducing the viscosity of the mucus layer or interacting with cellular junctions to increase permeability. nih.gov The development of enzyme-responsive DDS, which can be triggered by enzymes like alkaline phosphatase, represents another advanced strategy where such compounds could be incorporated to achieve controlled drug release at a target site. wiley.com By modifying a drug or a carrier system with moieties like this compound, it may be possible to create prodrugs or nanocarriers that have improved transport across biological barriers, leading to enhanced therapeutic outcomes. mdpi.com

Targeted Therapeutic Strategies (General Mechanisms)

The therapeutic potential of N-acetyl-L-leucinate is intrinsically linked to its interaction with various cellular transport proteins. These interactions govern its absorption, distribution, and cellular uptake, which are critical determinants of its pharmacological activity. Unlike its parent amino acid, L-leucine, the acetylation of the amino group fundamentally alters the compound's physicochemical properties, leading to a switch in its primary transporter affinity. This section explores the general mechanisms of these interactions with key transporter proteins.

Note on the compound: The available research literature focuses on the interactions of N-acetyl-L-leucine (also known as levacetylleucine), the carboxylic acid form of the molecule. Information regarding the specific transporter interactions of its methyl ester, this compound, is not prevalent in the reviewed scientific literature. The following data pertains to N-acetyl-L-leucine.

N-acetyl-L-leucine's journey through the body is mediated by a variety of transporter proteins that can either facilitate its entry into cells or actively efflux it. Understanding these interactions is key to comprehending its mechanism of action and potential for drug-drug interactions.

Interaction with Influx Transporters (OAT1, OAT3, MCT1)

At physiological pH, the N-acetylation of L-leucine results in a molecule that is predominantly an anion. nih.gov This chemical modification prevents its transport by the L-type Amino Acid Transporter (LAT1), which is the primary transporter for L-leucine. nih.gov Instead, N-acetyl-L-leucine is recognized and transported by organic anion transporters (OATs) and monocarboxylate transporters (MCTs). nih.gov

Organic Anion Transporters (OAT1 and OAT3): N-acetyl-L-leucine is a translocated substrate for both OAT1 (SLC22A6) and OAT3 (SLC22A8). nih.govmedrxiv.org These transporters are part of the Solute Carrier (SLC) family and are crucial for the transport of a wide range of endogenous and exogenous small, hydrophilic organic anions. medrxiv.org Studies using human embryonic kidney cells that overexpress these transporters have confirmed that N-acetyl-L-leucine is actively taken up by both OAT1 and OAT3. nih.govmedrxiv.org The affinity for these transporters is relatively low, with a reported Michaelis constant (Km) of approximately 10 mM for both. nih.govmedrxiv.org In addition to being a substrate, N-acetyl-L-leucine also acts as an inhibitor of OAT1 and OAT3, with a reported half-maximal inhibitory concentration (IC50) of 6.2 mM for OAT1. nih.gov

Monocarboxylate Transporter 1 (MCT1): N-acetyl-L-leucine is also a substrate for the Monocarboxylate Transporter 1 (MCT1, or SLC16A1). nih.govnih.gov MCT1 is a widely distributed transporter, notably present in the brain, which facilitates the proton-linked transport of monocarboxylates such as lactate and pyruvate. nih.govresearchgate.net The interaction with MCT1 is significant for the uptake and distribution of N-acetyl-L-leucine throughout the body. nih.gov Research has shown that N-acetyl-L-leucine is a substrate of MCT1 with a Km of 3.0 mM. nih.govnih.gov It also acts as an inhibitor of MCT1 with an IC50 of 15 mM. nih.govnih.gov Interestingly, the D-enantiomer, N-acetyl-D-leucine, is also a substrate and inhibitor of MCT1. nih.govnih.gov

The following table summarizes the kinetic parameters of N-acetyl-L-leucine's interaction with these influx transporters.

| Transporter | Interaction Type | Kinetic Parameter | Value (mM) | Reference |

| OAT1 (SLC22A6) | Substrate | Km | ~10 | nih.govmedrxiv.org |

| Inhibitor | IC50 | 6.2 | nih.gov | |

| OAT3 (SLC22A8) | Substrate | Km | ~10 | nih.govmedrxiv.org |

| MCT1 (SLC16A1) | Substrate | Km | 3.0 | nih.govnih.gov |

| Inhibitor | IC50 | 15 | nih.govnih.gov |

Interaction with Efflux Transporters (P-Glycoprotein, BCRP, BSEP)

In addition to its interaction with influx transporters, N-acetyl-L-leucine has been identified as an inhibitor of several key ATP-binding cassette (ABC) efflux transporters. These transporters, including P-glycoprotein, BCRP, and BSEP, are responsible for pumping a wide variety of substrates out of cells, playing a critical role in drug disposition and resistance.

P-Glycoprotein (P-gp, MDR1, ABCB1): N-acetyl-L-leucine is classified as an inhibitor of P-glycoprotein. nih.govresearchgate.net P-gp is a well-characterized efflux pump that limits the oral bioavailability and central nervous system penetration of many drugs. solvobiotech.com The inhibitory action of N-acetyl-L-leucine on P-gp suggests a potential for drug-drug interactions when co-administered with P-gp substrates. drugbank.com

Breast Cancer Resistance Protein (BCRP, ABCG2): In vitro studies have shown that N-acetyl-L-leucine is an inhibitor of BCRP. medrxiv.orgmdpi.com BCRP is another important efflux transporter found in tissues such as the intestine, liver, and the blood-brain barrier, where it restricts the distribution of its substrates. nih.gov The inhibition of BCRP by N-acetyl-L-leucine is a consideration in clinical settings, particularly concerning co-administered drugs that are BCRP substrates. medrxiv.orgmdpi.com

Bile Salt Export Pump (BSEP, ABCB11): N-acetyl-L-leucine is also an in vitro inhibitor of the Bile Salt Export Pump. medrxiv.orgmdpi.com BSEP is primarily located in the liver and is essential for the transport of bile salts from hepatocytes into the bile. nih.gov Inhibition of BSEP is a known mechanism of drug-induced liver injury. nih.gov

The table below summarizes the inhibitory interactions of N-acetyl-L-leucine with these efflux transporters. While specific IC50 values from primary research are not widely reported, its role as an inhibitor is documented in clinical and pharmacological databases.

| Transporter | Interaction Type | Reference |

| P-Glycoprotein (P-gp, MDR1, ABCB1) | Inhibitor | nih.govresearchgate.net |

| BCRP (ABCG2) | Inhibitor | medrxiv.orgmdpi.com |

| BSEP (ABCB11) | Inhibitor | medrxiv.orgmdpi.com |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Methyl N-acetyl-L-leucinate, and how can its purity be validated?

- Methodological Answer :

- Synthesis Protocol :

Start with L-leucine and perform N-acetylation using acetic anhydride in an alkaline medium.

Esterify the product with methanol under acidic catalysis (e.g., HCl gas) to form the methyl ester .

Purify via recrystallization or column chromatography.

- Purity Validation :

- NMR Spectroscopy : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR, checking for characteristic peaks (e.g., methyl ester at ~3.6 ppm, acetyl group at ~2.0 ppm).

- HPLC Analysis : Use reverse-phase chromatography with UV detection (λ = 210–220 nm) to assess purity (>98% recommended) .

- Elemental Analysis : Verify elemental composition (C, H, N) within ±0.3% of theoretical values.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) :

- Wear nitrile gloves (inspected for integrity) and a lab coat. Use chemical-resistant suits for large-scale handling .

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., ΔrG°) of this compound across studies?

- Methodological Answer :

- Data Cross-Validation :

Compare experimental conditions (temperature, solvent, purity) from conflicting studies.

Replicate measurements using standardized calorimetry (e.g., isothermal titration calorimetry) under controlled conditions.

- Reference Authoritative Databases : Consult NIST Chemistry WebBook for validated thermochemical data (e.g., ΔrG° at 298 K) .

- Statistical Analysis : Apply error-propagation models to assess measurement uncertainties (e.g., ±5% tolerance for ΔrG° in aqueous solutions) .

Q. What experimental considerations are critical when studying the ion clustering behavior of this compound using mass spectrometry?

- Methodological Answer :

- Instrument Calibration : Use high-purity calibrants (e.g., sodium trifluoroacetate) to ensure accurate m/z ratios.

- Energy Optimization : Adjust collision energy to minimize fragmentation while maintaining ion stability.

- Data Interpretation : Compare clusters (e.g., [M+Na]<sup>+</sup> or [M+K]<sup>+</sup>) with computational models (DFT simulations) to validate binding energetics .

Q. How can this compound be utilized in peptide synthesis, and what are the common pitfalls in its coupling reactions?

- Methodological Answer :

- Coupling Strategy :

Activate the carboxyl group using carbodiimides (e.g., DCC) for peptide bond formation.

Monitor reaction progress via TLC or LC-MS to detect intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.